1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine
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Overview
Description
1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C8H8Cl2N2 This compound features a cyclopropane ring attached to a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloropyridine.
Cyclopropanation: The pyridine derivative undergoes cyclopropanation using a suitable cyclopropane precursor, such as diazomethane or a cyclopropyl halide, under basic conditions.
Amination: The resulting cyclopropane intermediate is then subjected to amination, often using ammonia or an amine source under catalytic conditions to introduce the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclopropanation and amination reactions efficiently.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyridine derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Scientific Research Applications
1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-thiol: Contains a thiol group instead of an amine.
1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-carboxylic acid: Features a carboxylic acid group.
Uniqueness
1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine is unique due to its specific combination of a cyclopropane ring and a dichloropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8Cl2N2 |
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Molecular Weight |
203.07 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H8Cl2N2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2 |
InChI Key |
SAZVHIMRQFSARU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=N2)Cl)Cl)N |
Origin of Product |
United States |
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